Cas no 144868-43-9 (2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-)

2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- structure
144868-43-9 structure
Product Name:2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-
CAS No:144868-43-9
Molecular Formula:C11H12O5
Molecular Weight:224.21000
CID:198951
PubChem ID:11138761

2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- Properties

Names and Identifiers

    • 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-
    • Garjasmin
    • 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl e...
    • Methyl (2aS,4aS,7aS,7bS)-2a-hydroxy-2a,4a,7a,7b-tetrahydro-2H-1,7 -dioxacyclopenta[cd]indene-5-carboxylate
    • 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aa,4aa,7aa,7ba)]-
    • (2aS,4aS,7aS,7bS)-2a,4a,7a,7b-Tetrahydro-2a-hydroxy-2H-1,7-dioxacyclopent[cd]indene-5-carboxylic acid methyl ester
    • [ "" ]
    • CS-0024473
    • FS-10368
    • HY-N3932
    • AKOS032962320
    • methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate
    • SCHEMBL10042300
    • 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-
    • 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2a,4a,7a,7b)]-
    • 144868-43-9
    • METHYL (1S,4S,7S,11S)-4-HYDROXY-2,10-DIOXATRICYCLO[5.3.1.0?,(1)(1)]UNDECA-5,8-DIENE-8-CARBOXYLATE
    • DA-63705
    • InChIKey: PYJMOWDBOPKFBI-SSQAQTMGSA-N
    • Inchi: InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1
    • SMILES: COC(C1[C@H]2C=C[C@]3(CO[C@H]([C@@H]23)OC=1)O)=O

Computed Properties

  • Exact Mass: 224.06800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 224.06847348g/mol
  • Heavy Atom Count: 16
  • Complexity: 399
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -0.2
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • LogP: -0.03690
  • PSA: 64.99000
  • Boiling Point: 381.9±42.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C
  • Flash Point: 152.8±21.4 °C
  • Color/Form: Powder
  • Density: 1.5±0.1 g/cm3

2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- Pricemore >>

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A2B Chem LLC
AA72706-5mg
Garjasmin
144868-43-9 98% by HPLC
5mg
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TargetMol Chemicals
TN4116-5 mg
Garjasmin
144868-43-9 98%
5mg
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G50850-5mg
Methyl (2aS,4aS,7aS,7bS)-2a-hydroxy-2a,4a,7a,7b-tetrahydro-2H-1,7 -dioxacyclopenta[cd]indene-5-carboxylate
144868-43-9 ,HPLC≥98%
5mg
¥4480.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4116-1 mg
Garjasmin
144868-43-9
1mg
¥2275.00 2022-04-26

2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- Suppliers

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(CAS:144868-43-9)
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2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- Related Literature

144868-43-9 (2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-) Related Products

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